N-(4-chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide
Overview
Description
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor. It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, one study mentions a compound with similar structure showing moderate inhibitory effect compared to Tacrine . Another study discusses the synthesis of derivatives evaluated for their antiviral activity against tobacco mosaic virus .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. A study mentions a novel compound obtained in good yield via a three-step protocol. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the conditions and reactants used. One study mentions a non-substituted derivative showing moderate inhibitory effect compared to Tacrine .Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-hiv and antibacterial activities . Another compound with a similar structure has been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .
Mode of Action
Compounds with similar structures have been found to inhibit acetylcholinesterase, which increases acetylcholine levels . This suggests that the compound might interact with its targets by inhibiting their enzymatic activity, but more research is needed to confirm this.
Biochemical Pathways
Inhibition of acetylcholinesterase, as seen in similar compounds, would affect the cholinergic transmission pathway . This could lead to increased acetylcholine levels, affecting various downstream effects such as muscle contraction and heart rate.
Pharmacokinetics
Similar compounds have been found to exhibit good binding energy and docking scores with their targets , suggesting that they might have good bioavailability. More research is needed to confirm the ADME properties of this specific compound.
Result of Action
Similar compounds have been found to exhibit anti-hiv and antibacterial activities , suggesting that this compound might also have similar effects. Inhibition of acetylcholinesterase would also lead to increased acetylcholine levels, affecting various cellular processes such as muscle contraction and heart rate .
Future Directions
Future research could focus on further elucidating the mechanism of action of this compound, exploring its potential uses in the treatment of other conditions, and optimizing its synthesis. One study suggests that structural modifications were done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-13-4-7-18(14(2)10-13)32-21-20-26-28(22(30)27(20)9-8-24-21)12-19(29)25-16-11-15(23)5-6-17(16)31-3/h4-11H,12H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQARSIJFOZXSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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